Ethyl 3-bromo-4-fluoro-2-methylbenzoate
Overview
Description
Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a chemical compound with the CAS Number: 1803604-00-3 . It has a molecular weight of 261.09 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-fluoro-2-methylbenzoate is C10H10BrFO2 . The InChI Code is 1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-fluoro-2-methylbenzoate is a solid, semi-solid, liquid, or lump . .Scientific Research Applications
Synthesis and Fluorescence Study of Light-Emitting Derivatives Ethyl 3-bromo-4-fluoro-2-methylbenzoate serves as a precursor in the synthesis of various compounds with potential applications. For instance, the synthesis and fluorescence efficiency of derivatives such as 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives have been described. These derivatives emit blue light in the region between 450 to 495 nm, indicating potential applications in fluorescence-based technologies and materials science (Mahadevan et al., 2014).
Catalyst-free Synthesis of Phosphinoylbenzoic Acids The compound is also involved in catalyst-free P-C coupling reactions, where halobenzoic acids undergo reactions with diarylphosphine oxides in water under microwave irradiation. This process yields phosphinoylbenzoic acids, which are further converted into their corresponding ethyl esters. The absence of catalysts and use of water as a solvent highlight the environmental friendliness and potential cost-effectiveness of this method (Jablonkai & Keglevich, 2015).
Exploration of Anti-arrhythmic and Cardiovascular Effects A series of compounds related to ethyl 3-bromo-4-fluoro-2-methylbenzoate have been synthesized and evaluated for anti-arrhythmic activity and cardiovascular effects. These studies are crucial for understanding the biological and therapeutic potential of these compounds in medical science (蘇怡芳, 2006).
Development of Chiral Liquid Crystal Materials Research into the effect of lateral fluoro substituents on chiral liquid crystal materials has been conducted, where compounds related to ethyl 3-bromo-4-fluoro-2-methylbenzoate were synthesized and investigated. These materials' polymorphism, ferroelectric and antiferroelectric phases, and physical properties under the influence of fluoro substituents were studied, contributing to the development of advanced materials for display technologies and other applications (Yu, Chang, & Wu, 2007).
Diverse Trifluoromethyl Heterocycles Synthesis Ethyl 3-bromo-4-fluoro-2-methylbenzoate is used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These compounds have significant technological applications due to their nonlinear optical (NLO) properties, making them valuable in fields like photonics and electronics (Honey, Pasceri, Lewis, & Moody, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with this compound are: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
properties
IUPAC Name |
ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHBIGKLRDQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
CAS RN |
1803604-00-3 | |
Record name | ethyl 3-bromo-4-fluoro-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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